Alisamycin

Description

Contextualization within the Manumycin Class of Natural Products

Alisamycin is recognized as a member of the manumycin group of antibiotics. doi.orgnih.gov The manumycin group is a relatively small class of secondary metabolites, all of microbial origin, particularly from the genus Streptomyces. rsc.orgresearchgate.net These compounds share a distinctive structural scaffold featuring two unsaturated carbon chains linked to a unique multifunctional six-membered ring, termed the m-C7N unit. rsc.org Additionally, a 2-amino-3-hydroxycyclopentenone (B1251831) moiety (C5N unit) is typically linked to the "lower" chain. rsc.org

Other notable members of the manumycin class include Manumycin A, Asukamycin (B1667649), U-56,407, U-62162, and Colabomycin A. tandfonline.com While sharing the common m-C7N and C5N structural elements, the manumycin-type compounds exhibit structural variations, primarily in the "upper" side chain, affecting features like methyl branching patterns and the number and position of double bonds. rsc.org These structural similarities and variations contribute to the diverse biological activities observed within this class.

Here is a table illustrating some members of the manumycin class:

| Compound Name | Source Organism (Examples) | Key Structural Features (General) |

| This compound | Streptomyces sp. HIL Y-88, 31582 (Streptomyces actuosus), Streptomyces sp. K106 | m-C7N unit, C5N unit, dienic upper side chain |

| Manumycin A | Streptomyces parvulus, Streptomyces griseaurantiacus | m-C7N unit, C5N unit, two unsaturated carbon chains |

| Asukamycin | Streptomyces nodosus subsp. asukaensis | m-C7N unit, C5N unit |

| Colabomycin A | Streptomyces griseoflavus | m-C7N unit, C5N unit |

| Nisamycin (B119433) | Streptomyces sp. K106 | m-C7N unit, C5N unit, contains (2E,4E)-5-Cyclohexylpenta-2,4-dienoic acid |

Historical Perspectives on Discovery and Initial Characterization

This compound was reported as a new antibiotic belonging to the manumycin group. doi.orgnih.gov It was produced by Streptomyces sp. HIL Y-88, 31582, which was taxonomically identified as Streptomyces actuosus. doi.orgnih.govrjptonline.org Another strain, Streptomyces sp. K106, isolated from a soil sample in Japan, was also found to produce this compound. tandfonline.com

Initial characterization of this compound involved determining its physico-chemical properties and biological activities. This compound was found to be active against Gram-positive bacteria and fungi. doi.orgnih.govrjptonline.org It also exhibited weak antitumor activity. doi.orgnih.govrjptonline.org Spectroscopic methods, including UV and IR spectroscopy, were employed in its initial structural investigations. researchgate.net The absolute stereochemistry of this compound was later determined, assigning the configurations of C4, C5, and C6 in its structure as 4R, 5S, and 6R. tandfonline.comoup.com

Physico-chemical properties reported for this compound include its appearance as a yellowish crystalline solid with a melting point above 250°C. researchgate.net Mass spectrometry data, such as FAB-MS, provided insights into its molecular weight and formula. researchgate.net

Here is a table summarizing some initial characterization data for this compound:

| Property | Value | Method/Observation |

| Appearance | Yellow crystalline solid | Visual observation researchgate.net |

| Melting Point | >250°C | Measurement researchgate.net |

| Molecular Formula | C29H32N2O7 | HRFAB-MS researchgate.net, MCE medchemexpress.cn |

| FAB-MS (m/z) | 521.2276 ([M+H]+) | Mass Spectrometry researchgate.net |

| UV (MeOH) λmax (ε) | 278 (47,000), 318 (36,000) | UV Spectroscopy tandfonline.com |

| IR (KBr) νmax (cm-1) | 3310, 1631, 1543, 994 | IR Spectroscopy tandfonline.com |

| Activity | Active against Gram-positive bacteria and fungi, weak antitumor activity | Biological assays doi.orgnih.govrjptonline.org |

Current Research Landscape and Academic Significance of this compound

The manumycin group of antibiotics, including this compound, continues to be of academic interest due to their complex chemical structures and diverse biological activities. Research efforts have included studies on their total synthesis, contributing to advancements in synthetic organic chemistry. researchgate.netyork.ac.ukacs.orgunsw.edu.auacs.orgresearchgate.netresearchgate.net The first total synthesis of this compound, for instance, has been reported. researchgate.netyork.ac.uk

While initially recognized for their antibiotic properties, manumycin-type compounds have also been studied for other biological activities, notably their antitumor properties and enzyme inhibition capabilities. doi.orgnih.govresearchgate.netrjptonline.org Manumycin A, a closely related compound, has been investigated for its inhibition of farnesyltransferase (FTase) and thioredoxin reductase 1 (TrxR-1), and its potential anti-inflammatory activity. nih.govlipidmaps.orgmedchemexpress.com The study of these related compounds provides context for understanding the potential biological roles and mechanisms of action of this compound.

The academic significance of this compound and the manumycin class lies in their intricate biosynthetic pathways, challenging structural features that drive synthetic methodology development, and their varied biological activities which offer potential for further exploration in chemical biology and drug discovery research. The limited distribution of manumycin-type gene clusters across the phylum Actinobacteria and the potential for discovering additional related compounds also highlight the ongoing academic relevance of this class of natural products. researchgate.net

Structure

3D Structure

Properties

CAS No. |

136398-54-4 |

|---|---|

Molecular Formula |

C29H32N2O7 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

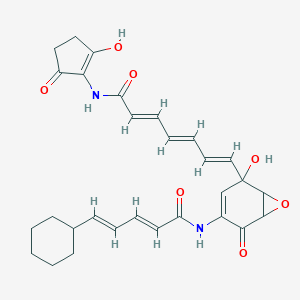

(2E,4E,6E)-7-[4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide |

InChI |

InChI=1S/C29H32N2O7/c32-21-15-16-22(33)25(21)31-24(35)13-6-1-2-9-17-29(37)18-20(26(36)27-28(29)38-27)30-23(34)14-8-7-12-19-10-4-3-5-11-19/h1-2,6-9,12-14,17-19,27-28,32,37H,3-5,10-11,15-16H2,(H,30,34)(H,31,35)/b2-1+,12-7+,13-6+,14-8+,17-9+ |

InChI Key |

JNNCGBMBOYDZEW-CXNWBYPBSA-N |

SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=C/C(=O)NC2=CC(C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |

Canonical SMILES |

C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

Synonyms |

alisamycin |

Origin of Product |

United States |

Producing Organism and Microbial Ecology

Isolation and Taxonomic Classification of Streptomyces actuosus (or Streptomyces sp. HIL Y-88, 31582)

Alisamycin is produced by the microorganism Streptomyces sp. culture number HIL Y-88, 31582. google.commedchemexpress.comgoogle.comresearchgate.net Taxonomically, this strain appears to be Streptomyces actuosus. doi.orgnih.govresearchgate.net Streptomyces actuosus is a bacterial species within the genus Streptomyces. wikipedia.org The genus Streptomyces belongs to the phylum Actinomycetota, class Actinomycetia, order Streptomycetales, and family Streptomycetaceae. wikipedia.orguniprot.orggenome.jp Streptomyces actuosus has been characterized to produce other compounds, including nosiheptide (B1679978) and staurosporine. wikipedia.orguniprot.orgkegg.jpmdpi.com

The strain Streptomyces actuosus ATCC 25421 is also known by other designations such as DSM 40337, JCM 4445, NBRC 13009, NRRL 2954, and VKM Ac-1274. uniprot.org The taxonomic status of Streptomyces actuosus is listed as a preferred name (not correct name) under the parent taxon Streptomyces Waksman and Henrici 1943 (Approved Lists 1980). dsmz.de

Streptomyces species are Gram-positive, filamentous bacteria that produce a wide array of biologically active compounds. ajol.info They are known for their complex life cycle involving the formation of substrate and aerial hyphae, and spores. nih.gov

Methodologies for Strain Cultivation and Fermentation for this compound Production

The production of this compound involves the fermentation of the producing strain, Streptomyces sp. HIL Y-88, 31582. google.comgoogle.com Fermentation for this compound production can be carried out at a pH between 6.0 and 8.0. google.com

Research into related manumycin group antibiotics has involved fermentation processes. For instance, fermentation for a Streptomyces sp. K106 strain producing this compound was carried out at 28°C for 2 days on a shaking machine using a specific medium. tandfonline.com The culture filtrate was subsequently extracted using ethyl acetate (B1210297) at pH 3.0 for isolation of the compound. tandfonline.com

The nutritional conditions during cultivation significantly influence antibiotic production in Streptomyces. nih.gov Standard laboratory media for Streptomyces cultivation often include components like yeast extract, starches, sugars (such as mannitol), humic acids, and supplementary minerals, forming the basis of International Streptomyces Project (ISP) agars. nih.gov Solid state fermentation using alternative media like shrimp shell waste has also been explored for producing antimicrobial compounds from marine actinomycetes, indicating the potential for diverse fermentation approaches in Streptomyces. mdpi.com

This compound has been purified from the fermentation broth of Streptomyces sp. Y-88-31582 using silica (B1680970) gel column chromatography. chosun.ac.kr A yield of 6.4 mg of this compound per liter of fermentation broth was reported as a yellow crystalline powder. chosun.ac.kr

Environmental Contexts of Producing Actinomycetes and Diversity Studies

Actinomycetes, including the genus Streptomyces, are widely distributed in various natural ecosystems. researchgate.netnih.govnih.gov They are commonly found in terrestrial habitats, particularly in soil, where they play significant roles in nutrient cycling and organic matter decomposition. researchgate.netnih.govrjptonline.org The characteristic "earthy smell" of soil is attributed to geosmin, a volatile compound produced by actinomycetes. researchgate.netrjptonline.org

Streptomyces species are particularly abundant in soil, often accounting for a large percentage of isolated actinomycete strains from this environment. nih.gov They are also found in aquatic environments, including freshwater and marine habitats, such as marine sediments, estuaries, and associated with marine organisms like sponges, corals, and algae. researchgate.netnih.govnih.govmdpi.com Extreme environments like deserts, caves, hot springs, and mangroves also harbor diverse actinomycete populations. researchgate.netfrontiersin.org

The diversity of actinomycetes in different environments is influenced by various factors, including geographical location and environmental conditions. nih.govmdpi.com Studies have investigated the diversity of Streptomyces in various locations, including soils from different regions and rhizospheres of plants. ajol.infonih.govresearchgate.netresearchgate.net For example, studies have explored Streptomyces diversity in soils from national parks in Kenya and rhizospheres of plants in Saudi Arabia. ajol.inforesearchgate.net Research has also indicated that the diversity of soil Streptomyces richness can vary significantly across geographical locations. nih.gov

The ability of actinomycetes to produce a wide range of secondary metabolites, including antibiotics like this compound, is believed to be influenced by their ecological interactions and environmental cues. nih.govnih.gov Their presence in diverse habitats suggests a broad potential for discovering novel bioactive compounds. researchgate.netnih.govmdpi.com

Advanced Structural Elucidation and Stereochemical Analysis of Alisamycin

Comprehensive Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental tools in organic chemistry for elucidating the molecular structure of compounds numberanalytics.comscispace.com. For Alisamycin, a combination of techniques provided detailed information about its connectivity and functional groups google.comgoogle.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Assignments and Coupling Constant Analysis

NMR spectroscopy, including both ¹H and ¹³C NMR, is crucial for determining the carbon-hydrogen framework and identifying different types of protons and carbons within a molecule numberanalytics.comscispace.comsciepub.com. For this compound, ¹H and ¹³C NMR data have been reported, typically acquired in solvents like CDCl₃ researchgate.netgoogle.comgoogle.com. Analysis of chemical shifts, signal multiplicities, and coupling constants from ¹H NMR spectra provides information about the neighboring protons and the rigidity or flexibility of different parts of the molecule researchgate.net. ¹³C NMR, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps determine the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary) researchgate.net. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing correlations between protons and carbons, thereby mapping the connectivity of the atoms and confirming the structural fragments researchgate.netnumberanalytics.comscispace.com.

¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (67.5 MHz, CDCl₃) data for this compound have been reported and were in agreement with its proposed structure researchgate.netgoogle.comgoogle.com.

DEPT-135 experiments were used to determine carbon multiplicities researchgate.net.

Proton-detected CH shift-correlated multiple quantum coherence (HMQC) and long-range CH shift correlation (HMBC) NMR experiments were used for signal assignments and confirming connectivity researchgate.net.

COSY spectra helped extract spin systems within the molecule researchgate.net.

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides precise information about the molecular weight of a compound and its elemental composition numberanalytics.comscispace.comsciepub.com. HRMS can determine the exact mass of the molecular ion, which can be used to calculate the molecular formula researchgate.netnumberanalytics.com. For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used. researchgate.netgoogle.com.

High resolution FAB-MS of this compound showed an (M+H)⁺ ion at m/z 521.2276 researchgate.netgoogle.com. This value corresponded to a molecular formula of C₂₉H₃₂N₂O₇ for this compound researchgate.netgoogle.com.

LC-HRMS has also been utilized in the analysis of manumycin-related compounds, which would be applicable to this compound mdpi-res.comacs.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

IR and UV-Vis spectroscopy provide complementary information about the functional groups and the presence of conjugated systems (chromophores) within a molecule numberanalytics.comscispace.comsciepub.comlibretexts.org.

IR spectroscopy identifies characteristic functional groups based on their unique vibrational frequencies numberanalytics.comsciepub.comlibretexts.org. For this compound, IR spectra (KBr) showed characteristic absorption bands researchgate.netgoogle.com.

UV-Vis spectroscopy is used to detect conjugated π systems and provides information about the electronic transitions within the molecule numberanalytics.comsciepub.comlibretexts.orguwimona.edu.jm. This compound, being a member of the manumycin group which contains polyene moieties, exhibits characteristic UV absorption maxima researchgate.netgoogle.com.

Table 1: Spectroscopic Data of this compound

| Technique | Data Type | Observation/Value | Citation |

| FAB-MS | (M+H)⁺ ion m/z | 521.2276 | researchgate.netgoogle.com |

| Molecular Formula (from HRMS) | - | C₂₉H₃₂N₂O₇ | researchgate.netgoogle.com |

| IR (KBr) | Absorption bands (cm⁻¹) | 3310, 1631, 1543, 994 (partial data) researchgate.netgoogle.com | researchgate.netgoogle.com |

| UV (MeOH) | λmax (nm) (£) | 278 (47,000), 318 (36,000) researchgate.netgoogle.com | researchgate.netgoogle.com |

| ¹H NMR | Solvent, Frequency | CDCl₃, 400 MHz researchgate.netgoogle.com | researchgate.netgoogle.com |

| ¹³C NMR | Solvent, Frequency | CDCl₃, 67.5 MHz researchgate.netgoogle.com | researchgate.netgoogle.com |

Determination of Absolute and Relative Stereochemistry

Determining the stereochemistry of a molecule, especially one with multiple chiral centers like this compound, is critical for understanding its biological activity tandfonline.comresearchgate.net. This compound, as a manumycin group antibiotic, contains asymmetric carbons, specifically at C-4, C-5, and C-6 tandfonline.comoup.com.

Chiroptical Methods (e.g., Circular Dichroism, Exciton (B1674681) Chirality Method)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful techniques for determining the absolute configuration of chiral molecules, particularly those containing suitable chromophores tandfonline.comscispace.comoup.comresearchgate.netresearchgate.netnih.govgoogleapis.comdoi.org. The exciton chirality method, a specific application of CD spectroscopy, is particularly useful for molecules with two or more chromophores in a fixed spatial arrangement tandfonline.comoup.com.

The absolute stereochemistry of this compound, particularly at the C-4, C-5, and C-6 positions, was determined using the exciton chirality method and analysis of its CD spectrum tandfonline.comoup.comoup.com.

The CD spectrum of this compound showed a medium-strong negative CD couplet in CHCl₃ tandfonline.com. This couplet was used to assign the absolute configuration at C-4 as (4R) tandfonline.com.

The stereochemistry at C-5 and C-6 was assigned by comparing the CD spectrum of an oxidative degradation product of this compound with those of related compounds with known stereochemistry in the oxirane ring tandfonline.com. This comparison suggested the (5S/6R) configuration for these carbons in the degradation product, and thus in this compound, as the degradation did not affect these chiral centers tandfonline.com.

Table 2: Absolute Configurations of Asymmetric Carbons in this compound

| Carbon Position | Absolute Configuration | Method Used | Citation |

| C-4 | (4R) | Exciton Chirality Method and CD Spectrum Analysis | tandfonline.comoup.comoup.com |

| C-5 | (5S) | CD Spectrum Comparison of Degradation Product | tandfonline.com |

| C-6 | (6R) | CD Spectrum Comparison of Degradation Product | tandfonline.com |

Chemical Derivatization and Degradation Approaches for Stereochemical Assignment

Chemical derivatization and degradation can be employed to convert a molecule into a form more amenable to stereochemical analysis or to break it down into smaller fragments whose stereochemistry can be determined google.comcapes.gov.brlibretexts.orgjfda-online.comnih.gov.

Chemical degradation of this compound was performed to obtain a product whose stereochemistry could be compared to known compounds tandfonline.com.

Oxidative degradation of this compound yielded a product containing the 5,6-epoxy-1,4-benzoquinone moiety tandfonline.com. The stereochemistry at C-5 and C-6 of this degradation product was determined by comparing its CD spectrum with those of oxidative products of other manumycin-group antibiotics with established stereochemistry at these positions tandfonline.com.

This approach confirmed the (5S/6R) configuration for C-5 and C-6 in this compound, as these centers were unaffected by the degradation process tandfonline.com.

Comparative Structural Analysis with Related Manumycin Analogs

This compound is recognized as a new member of the manumycin group of antibiotics, highlighting its structural relationship to other compounds within this family. doi.orgtandfonline.com Manumycin group antibiotics, such as asukamycin (B1667649), U-56,407, U-62162, and colabomycin A, share a core 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one structure. tandfonline.com Despite this common core, the absolute configurations of the asymmetric carbons at C-4, C-5, and C-6 can differ among various manumycin analogs. tandfonline.com

Structural variations within the manumycin family primarily occur in the "upper" polyketide chain. nih.gov These variations in the upper chain are significant as they are considered major determinants of the enzyme-inhibitory features of manumycins, influencing their potential cancerostatic or anti-inflammatory properties. nih.gov

For instance, this compound contains a (2E,4E)-5-cyclohexylpenta-2,4-dienoic acid moiety as part of its structure, which has also been detected in nisamycin (B119433). mdpi.com Nisamycin is another manumycin group antibiotic that is described as the carboxylic acid corresponding to this compound, lacking the C5N unit present in this compound. mdpi.com This structural difference, the absence of the C5N unit in nisamycin compared to this compound, has been noted in comparative studies of their biological activities. mdpi.com

Another analog, U-62162, a manumycin antibiotic isolated from Streptomyces verdensis, is notable for having a unique five-carbon saturated lower side chain terminating in a carboxylic acid, distinguishing it from most other manumycin family members which possess a 2-amino-3-hydroxycyclopentenone (B1251831) polyenamide lower side chain.

Manumycin A is described as a close structural analog of asukamycin. biorxiv.orgnih.gov Both manumycin A and asukamycin possess multiple electrophilic sites. biorxiv.orgnih.gov Comparative studies have investigated the activity of manumycin A alongside asukamycin, noting their similar molecular glue interactions with proteins like UBR7 and TP53. biorxiv.orgnih.gov Manumycin D, an epoxide-reduced variant of manumycin A, has been used in comparative analysis to understand the contribution of the epoxide group to the biological activity and interactions of manumycin A. biorxiv.orgnih.gov The epoxide group in manumycin A appears to be important for interactions with TP53 and for engaging in multi-covalent interactions. nih.gov

Colabomycin A is another member of the manumycin group. tandfonline.com Colabomycin A and D have been isolated from Streptomyces griseoflavus. mdpi.com Colabomycin A contains a (2E,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid, while colabomycin D contains a (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid. mdpi.com Colabomycin E, produced by Streptomyces aureus, is also a related analog. mdpi.comnih.govresearchgate.net

The structural diversity within the manumycin family, particularly in the upper and lower side chains and the stereochemistry of the core, contributes to the varied biological profiles observed among these antibiotics.

Comparative Structural Features of Selected Manumycin Analogs

| Compound | Key Structural Features | PubChem CID |

| This compound | Contains 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one core; (2E,4E)-5-cyclohexylpenta-2,4-dienoic acid moiety. tandfonline.commdpi.com | Not readily available in search results. |

| Manumycin A | Close structural analog of asukamycin; contains 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one core; branched aliphatic "upper chain"; substituted cyclopentene-terminating "lower side-chain"; multiple electrophilic sites. biorxiv.orgnih.govnih.govfieldlab.org | 6438330 nih.govsigmaaldrich.comlipidmaps.orgctdbase.orgnih.govuni-freiburg.deuni.lu |

| Asukamycin | Contains 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one core; multiple electrophilic sites. tandfonline.combiorxiv.orgnih.gov | Not readily available in search results. |

| Colabomycin A | Contains 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one core; (2E,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid. tandfonline.commdpi.comnih.gov | 6444154 nih.gov |

| Nisamycin | Carboxylic acid corresponding to this compound; lacks the C5N unit; contains (2E,4E)-5-cyclohexylpenta-2,4-dienoic acid moiety. mdpi.commdpi.com | Not readily available in search results. |

| U-62162 | Contains 2-(carbonylamino)-4-hydroxy-5,6-epoxy-2-cyclohexen-1-one core; unique five-carbon saturated lower side chain terminating in a carboxylic acid. tandfonline.com | Not readily available in search results. |

| Manumycin D | Epoxide-reduced variant of Manumycin A. biorxiv.orgnih.gov | Not readily available in search results. |

| Colabomycin E | Related analog of Colabomycin A. mdpi.comnih.govresearchgate.net | 139588776 nih.gov |

Biosynthetic Pathway Investigations of Alisamycin

Elucidation of Precursor Incorporation and Isotopic Labeling Studies

Investigating the incorporation of labeled precursors and conducting isotopic labeling studies are fundamental approaches in elucidating the building blocks and assembly logic of natural product biosynthesis. While specific detailed studies focusing solely on Alisamycin's precursor incorporation were not extensively found in the searched literature, the general principles applied to polyketide biosynthesis, to which manumycins belong, provide a framework for understanding.

Stable isotope labeling, often coupled with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), is a widely used approach to trace the incorporation of labeled precursors into metabolic networks and natural products nih.govnih.gov. For polyketides, common precursors include small carboxylic acids such as acetate (B1210297) and propionate (B1217596), which are activated as coenzyme A thioesters. These units are then iteratively condensed by polyketide synthases (PKSs).

Parallel stable isotope labeling (SIL) experiments using precursors like [1-¹³C]acetate and [1-¹³C]propionate have been employed to categorize specialized metabolites based on their biosynthetic precursor incorporation and link them to candidate biosynthetic gene clusters (BGCs). The pattern of isotopic enrichment in the final product reveals which precursors are incorporated and at which positions, providing insights into the chain initiation and extension steps catalyzed by PKSs. Although direct data for this compound is limited in the search results, it is highly probable, given its polyketide nature and classification within the manumycin group, that acetate and propionate (or their derivatives) serve as key precursors in its biosynthesis, similar to other manumycin-type compounds.

Identification and Characterization of Biosynthetic Intermediates

The identification and characterization of biosynthetic intermediates are critical steps in mapping out the enzymatic transformations that lead from simple precursors to the final complex natural product structure. Studies on the biosynthesis of manumycin-type antibiotics have involved the identification of various intermediates.

Untargeted metabolomics approaches, often utilizing techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), can be employed to detect and identify a wide range of metabolites produced by an organism under different conditions. This can lead to the discovery of potential biosynthetic intermediates that accumulate when specific enzymatic steps are blocked or when the producing organism is cultured under varying conditions. For instance, untargeted metabolomics analysis of Streptomyces griseoaurantiacus led to the identification of members of the manumycin family among the predominant metabolites produced.

Research into related manumycin-type pathways has also involved the identification of intermediates to understand the assembly process. For example, studies on the biosynthesis of colabomycin E and asukamycin (B1667649) have provided insights into the intermediates formed during the construction of their polyketide chains. While specific intermediates of this compound biosynthesis were not detailed in the provided search results, the characterization of intermediates in other manumycin pathways, often involving techniques like NMR and MS, provides valuable clues for future investigations into this compound. This includes understanding the formation of the characteristic cyclohexenone moiety and the attachment of the polyketide chains.

Genomic Analysis and Prediction of Biosynthetic Gene Clusters (BGCs)

Genomic analysis and the prediction of biosynthetic gene clusters (BGCs) have revolutionized the discovery and study of natural product biosynthesis. Bioinformatic tools, such as antiSMASH, enable the identification of gene clusters encoding the enzymes required for the synthesis of secondary metabolites, including polyketides.

This compound, as a manumycin-type antibiotic, is expected to be encoded by a dedicated BGC in the genome of its producing organism, Streptomyces sp. HIL Y-88, 31582. Studies on other manumycin-producing Streptomyces species have successfully identified the BGCs responsible for their biosynthesis. For example, a BGC showing similarity to the asukamycin cluster was hypothesized to be associated with the production of manumycin-type antibiotics like manumycin A in Streptomyces griseoaurantiacus. Similarly, a candidate BGC (pac) for the manumycin-type metabolite pacificamide was discovered in Salinispora pacifica. Comparative genomic analyses of manumycin-type BGCs reveal genetic differences that correlate with the structural variations observed in these compounds.

These BGCs typically contain genes encoding polyketide synthases (PKSs), as well as various modifying enzymes and regulatory elements necessary for the complete biosynthetic pathway. The identification and analysis of the this compound BGC would provide a genetic blueprint for understanding the enzymatic machinery involved in its production.

Role of Polyketide Synthase (PKS) Modules in this compound Assembly

Polyketide synthases (PKSs) are large, multi-domain enzymes that function as assembly lines to catalyze the stepwise condensation of acyl-CoA extender units, forming the carbon backbone of polyketide natural products. Type I modular PKSs, which are common in bacteria like Streptomyces, consist of a series of modules, with each module typically responsible for one cycle of chain elongation and modification.

A typical PKS module contains essential domains: a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. The AT domain selects and loads the incoming extender unit onto the ACP. The KS domain catalyzes the condensation of the growing polyketide chain (tethered to the ACP of the previous module) with the ACP-bound extender unit of the current module. The ACP domain carries the growing polyketide chain as a thioester.

In addition to these core domains, PKS modules can contain optional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which modify the β-keto group generated after each condensation step, leading to reduced functionalities in the polyketide chain. The specific arrangement and complement of these domains within the PKS modules dictate the length, reduction state, and stereochemistry of the polyketide backbone.

Given that this compound is a polyketide of the manumycin group, its biosynthesis is expected to involve a modular Type I PKS system. The PKS modules would be responsible for the assembly of the polyketide chains that form part of the this compound structure. Comparative studies of manumycin-type BGCs suggest variations in PKS modules contribute to the structural diversity within this class. The pac BGC for pacificamide, a manumycin-type metabolite, includes genes encoding acyl carrier protein, acyltransferase, and thioesterase, highlighting the involvement of typical PKS domains.

Post-Polyketide Modification Enzymes and Their Catalytic Functions

Following the assembly of the polyketide backbone by PKSs, a series of post-polyketide modification enzymes act on the nascent polyketide chain or the released product to introduce further structural complexity and functional groups. These modifications are crucial for generating the final bioactive natural product.

Common post-PKS modifications in polyketides include hydroxylation, epoxidation, methylation, glycosylation, and cyclization reactions. These reactions are catalyzed by a diverse array of enzymes, such as cytochrome P450 monooxygenases, methyltransferases, glycosyltransferases, and cyclases.

In the context of manumycin-type antibiotics, specific post-PKS modifications contribute to their unique structural features, such as the cyclohexenone moiety and epoxide rings. For example, an oxidoreductase enzyme encoded within a manumycin-related BGC has been suggested to be responsible for the formation of an epoxide group. Other tailoring enzymes likely catalyze the formation of the cyclopentenone ring and the amide linkage that connects the two main structural portions of manumycin-type compounds.

Studies involving gene knockouts of tailoring enzymes in other natural product biosynthetic pathways have been instrumental in determining the specific functions of these enzymes and the sequence of modification events. Similar approaches applied to the this compound BGC would be essential for fully understanding the roles of the post-PKS modification enzymes in its biosynthesis.

Comparative Biosynthetic Studies with Other Manumycin-Type Antibiotics

This compound belongs to the manumycin group, a family of structurally related antibiotics that share a common core structure but exhibit variations in their polyketide chains and modifications. Comparative biosynthetic studies with other manumycin-type antibiotics, such as manumycin A, asukamycin, colabomycins, and pacificamide, provide valuable insights into the conserved and divergent aspects of their biosynthetic pathways.

Genomic comparisons of the BGCs encoding these related compounds have revealed both similarities in the core biosynthetic machinery (e.g., PKS components) and differences in accessory genes that account for the structural variations. For instance, comparative analyses of BGCs have shown genetic differences corresponding to the unique structure of pacificamide. Similarly, comparisons between the colabomycin E and asukamycin biosynthetic routes have highlighted unusual chain-length factors that control the length of the polyketide chains.

These comparative studies help in understanding the evolutionary relationships between different manumycin-type antibiotics and provide a basis for predicting the functions of genes within the this compound BGC based on homology to characterized genes in other manumycin pathways. By comparing the domain organization of PKSs and the complement of tailoring enzymes across different manumycin BGCs, researchers can infer the likely biosynthetic steps involved in this compound production and identify potential targets for pathway engineering to generate novel this compound analogs.

The study of manumycin-type antibiotic biosynthesis, including this compound, benefits significantly from the collective knowledge gained from investigating the pathways of related compounds, allowing for a more comprehensive understanding of this intriguing class of natural products.

Chemical Synthesis and Synthetic Methodology Development for Alisamycin

Total Synthesis of Alisamycin and Enantiomers

The total synthesis of this compound has been a significant achievement in natural product synthesis. The first total synthesis of a member of the manumycin family, this compound, was reported in 1996. doi.orgmdpi.com Subsequent work also described the total synthesis of (-)-Alisamycin and ent-alisamycin. researchgate.netmdpi.comresearchgate.net These syntheses often involve convergent strategies, where key fragments are constructed independently and then coupled. ethz.ch

One successful approach to the total synthesis of this compound and its enantiomer involved the stereoselective organometallic addition of the Corey-Wollenberg reagent (E-2-tributylstannylethenyllithium) to the manumycin nucleus. researchgate.netresearchgate.net Palladium-catalyzed Stille coupling technology was then employed for the introduction of the polyunsaturated 2-amino-3-hydroxycyclopentenone (B1251831) derived amide. researchgate.netresearchgate.net This methodology was also applied to the synthesis of nisamycin (B119433), an antibiotic closely related to this compound. researchgate.netresearchgate.net

Another formal total synthesis of (-)-Alisamycin utilized an asymmetric approach to the m-C7N epoxyquinone central unit. mdpi.comresearchgate.net This approach was based on the enantioselective chiral phase transfer epoxidation of a substituted cyclohexenone. researchgate.net

Early synthetic approaches explored organometallic elaboration of a monoprotected quinone epoxide, but this proved challenging due to the lability of a key hydroxyl group.

Development of Stereoselective Reaction Methodologies for Key Fragment Construction

Stereoselective synthesis is crucial for constructing complex molecules like this compound, which contain multiple chiral centers. ethz.chijfans.org Various strategies have been developed to control the stereochemistry during the synthesis of its key fragments. mdpi.comthieme-connect.comacs.orgcore.ac.ukgoogleapis.comtandfonline.com These strategies include asymmetric synthesis using chiral catalysts or auxiliaries and stereospecific reactions. ethz.chijfans.org

One methodology involved the diastereoselective spiroannulation of phenolic substrates, starting from L-3-nitrotyrosine, to prepare optically active spirocompounds that could be used in the synthesis of the manumycin core skeleton. mdpi.com While the diastereomeric ratio in this specific reaction was modest, the major diastereomers could be isolated in optically pure form. mdpi.com

Asymmetric epoxidation methods, such as those based on chiral phase transfer catalysis, have been employed for the preparation of enantiomerically enriched epoxyquinol nuclei, which are key components of the manumycin core. researchgate.netcapes.gov.bracs.org

Strategic Approaches for Constructing the Polyunsaturated Side Chains

The polyunsaturated side chains of this compound are important structural features. researchgate.net Different synthetic strategies have been developed for their construction. One approach involves the use of palladium-catalyzed Stille coupling reactions to introduce the polyunsaturated 2-amino-3-hydroxycyclopentenone derived amide. researchgate.netresearchgate.net

Organozirconocene-mediated polyene synthesis has also been explored for the preparation of side chains found in manumycin-type antibiotics. researchgate.net This method, involving hydrozirconation of a functionalized alkyne followed by transmetalation and 1,2-addition to α,β-unsaturated aldehydes, offers an alternative to stepwise Wittig condensations or Stille couplings. researchgate.net

The upper side chain of this compound has been established to be a dienic acid, specifically 5-cyclohexyl-pent-2E,4E-dienylcarboxylic acid, through chemical degradation studies. researchgate.net

Synthesis of the 2-Amino-3-hydroxycyclopentenone Core

The 2-amino-3-hydroxycyclopentenone core is a common structural motif in the manumycin family of antibiotics, including this compound. thieme-connect.comacs.orgresearchgate.net Efficient synthetic approaches to this central core have been developed. researchgate.netresearchgate.net

One practical route for the preparation of the C7N core of manumycin-type compounds starts from p-benzoquinone. acs.orgresearchgate.net This route can provide optically pure compounds in both enantiomeric forms via enzymatic resolution of a derived diacetoxy conduritol. acs.orgresearchgate.net This approach allows access to a diepoxy aminoinositol which can serve as a precursor for the formation of enantiopure epoxyquinones and quinols. researchgate.net

Another approach involves organometallic addition to a monoprotected quinone epoxide. While initial attempts with this strategy for this compound synthesis faced challenges, it has been successfully employed in the synthesis of other manumycin-type antibiotics like U-62162.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound and other manumycin-type antibiotics have been pursued to explore their structure-activity relationships and potentially improve their properties. mdpi.comresearchgate.netijfans.orgcore.ac.ukgoogleapis.comnumberanalytics.com Structural variations in manumycins primarily occur in the polyketide assembling of the acylamino side chain and the stereochemistry of the central core. researchgate.net

Efficient approaches to the central amino-epoxycyclohexenone core have facilitated the preparation of a number of manumycin analogues. researchgate.netresearchgate.net This includes analogues lacking the C-4 substituent. researchgate.net

Structural Modifications of the Upper and Lower Side Chains

Structural modifications of the upper and lower side chains of this compound and its analogs have been investigated. The eastern side chains of manumycins, which correspond to the upper side chain in this compound, exhibit different patterns of methyl branches and double bonds with varying lengths of polyunsaturated carbon chains. google.com These variations are believed to be important for their biological activity. google.com

Synthetic methodologies that allow for the flexible construction of polyunsaturated systems are valuable for creating analogs with modified side chains. Organozirconocene-mediated polyene synthesis, for instance, facilitates analog preparation. researchgate.net

Chemical Derivatization of the Manumycin Core Structure

Chemical derivatization of the manumycin core structure provides a route to explore the impact of modifications on the biological activity. The central amino-epoxycyclohexenone core contains functional groups that enable further chemical derivatization. core.ac.ukresearchgate.net

Examples of derivatization include acylation reactions of the amine functionality in the core structure. researchgate.net The synthesis of novel epoxyquinol and epoxyquinone analogues of manumycin A, lacking the lower side chain, has also been described, demonstrating modifications of the core structure. thieme-connect.com

The cyclohexenone epoxide moiety of the manumycin core has been shown to play a crucial role in the inhibitory activity of some manumycin-type compounds against enzymes like acetylcholinesterase. tandfonline.com Modifications or opening of the epoxide ring can significantly impact this activity. tandfonline.com

Advances in Asymmetric Synthesis of Manumycin-Related Chemical Skeletons

The asymmetric synthesis of the manumycin family of antibiotics, including this compound, has been a focus of synthetic organic chemistry due to the need for enantiopure compounds for biological evaluation and the complexity of their structures. nih.gov A central challenge in synthesizing manumycin-related compounds is the construction of the highly functionalized m-C7N core skeleton in an enantioselective manner. mdpi.comresearchgate.net This core unit is a key structural feature shared by many members of the manumycin family. mdpi.com

Research has explored various approaches to achieve the asymmetric synthesis of this core and related structures. One strategy has involved the use of asymmetric epoxidation reactions to establish key stereocenters. For instance, the first total synthesis of (+)-Manumycin A utilized an asymmetric epoxidation based on chiral phase transfer methodology for the preparation of the epoxyquinol nucleus. capes.gov.br

Another approach has focused on the asymmetric synthesis of the mC7N core through diastereoselective spiroannulation of phenolic substrates. Studies have investigated the asymmetric synthesis of spirolactones that mimic the functionality found in the manumycin family. mdpi.comnih.gov For example, the asymmetric syntheses of new spirolactones prepared in optically pure form from L-3-nitrotyrosine have been reported. mdpi.comnih.gov The key step in this methodology is an oxidative spiroannulation carried out on optically active phenols, yielding spirolactones as mixtures of diastereomers. mdpi.comnih.gov The major diastereomers can be isolated in optically pure form. mdpi.comnih.gov

Formal total syntheses of (-)-alisamycin have also been achieved through asymmetric approaches to the mC7N epoxyquinone central unit. researchgate.netmolaid.com One such approach is based on enantioselective methods. molaid.com

Further advances in asymmetric synthesis related to manumycin skeletons and other complex natural products with similar features, such as enediyne antitumor antibiotics, have explored methodologies like asymmetric heteroconjugate addition and stereoselective C-C bond forming processes. iupac.org The development of new asymmetric methods, including those involving chiral catalysts, continues to be an active area of research to improve the efficiency and stereocontrol in the synthesis of these challenging molecular architectures. rsc.orgsioc-journal.cn

Strategies for the synthesis of manumycin-type epoxyquinols, such as (-)-LL-C10037α, have also been developed using diastereoselective aziridination reactions of substituted cyclohexenones. researchgate.net Asymmetric variants of these strategies have employed chiral auxiliaries, such as (R,R)-pentane-2,4-diol, to induce face-selective epoxidation and yield products with high enantiomeric excess. researchgate.net These methods represent significant steps towards the synthesis of the highly functionalized mC7N core of the manumycins. researchgate.net

Molecular Mechanism of Action and Biological Targets

Enzyme Inhibition Studies of Alisamycin

This compound, as a member of the manumycin group of antibiotics, is known to exhibit inhibitory effects on various enzymes. nih.govtandfonline.com The manumycin family of compounds generally possesses diverse biological activities, including enzyme inhibition. researchgate.netscispace.commdpi.com

Inhibition of Farnesyltransferase

This compound and related manumycin group antibiotics have been identified as potent and selective inhibitors of farnesyltransferase (FTase). tandfonline.comresearchgate.netscispace.commdpi.comacs.orgresearchgate.nettandfonline.comresearchgate.netnih.gov FTase is an enzyme crucial for the post-translational modification of proteins, particularly Ras proteins, through the attachment of a farnesyl isoprenoid group. researchgate.net This modification is essential for the proper localization and function of Ras proteins, which are involved in various cellular signaling pathways, including those related to cell growth and proliferation. Inhibition of FTase by compounds like this compound can disrupt these pathways. researchgate.net Studies have shown that manumycins and related compounds exhibit cytotoxic effects by inhibiting farnesyl transferase. acs.orgnih.gov

Investigation of Other Specific Enzyme Targets within Biological Pathways

Beyond farnesyltransferase, manumycin group antibiotics, including those structurally related to this compound, have been investigated for their inhibitory effects on other enzymes. Some members of the manumycin family have shown inhibitory activity against interleukin-1 beta converting enzyme (ICE). nih.govtandfonline.comscispace.comtandfonline.com For instance, EI-1511-3, EI-1511-5, and EI-1625-2, which are novel ICE inhibitors from Streptomyces sp., are related to the manumycin group, and manumycin G, ent-alisamycin, U-56,407, and manumycin A and B isolated from the same strains also inhibited ICE. nih.gov Additionally, some natural fatty acid amides derived from microorganisms, structurally related to components found in this compound and other manumycins, have demonstrated potential as enzyme inhibitors. mdpi.com For example, phencomycin, another antibiotic, has shown action as an enzyme inhibitor and influences the kallikrein-kinin system. google.com While specific detailed studies on other enzyme targets directly for this compound are less extensively documented in the provided search results compared to FTase, the broader context of the manumycin family suggests potential interactions with other enzymatic pathways.

Interaction with Cellular Components at a Molecular Level

The molecular interaction of this compound with cellular components is likely related to its enzyme inhibitory activities. For instance, its inhibition of farnesyltransferase involves binding to this enzyme. tandfonline.comresearchgate.netscispace.commdpi.comacs.orgresearchgate.nettandfonline.comresearchgate.netnih.gov The manumycin structure, which includes a cyclohexenone epoxide part, has been suggested to play a crucial role in inhibitory activity against certain enzymes like acetylcholinesterase, although this is noted for manumycin A, a related compound. tandfonline.comtandfonline.com The α,β unsaturated carbonyl of the C5N unit, a partial structure found in polyketides from actinomycetes like this compound, has been proposed to function as a Michael acceptor, potentially leading to alkylation of target biomolecules upon binding. mdpi.comcore.ac.uk This suggests a possible covalent interaction mechanism with certain cellular components.

Computational Modeling and Molecular Docking Studies for Ligand-Target Interactions

Computational modeling, specifically molecular docking, is a widely used technique to predict the binding orientation and affinity of a ligand (like this compound) to a target molecule (such as an enzyme or protein). jscimedcentral.comjournalirjpac.comresearchgate.netfrontiersin.org This approach helps to understand the potential interactions at a molecular level and can provide insights into the mechanism of action. jscimedcentral.comjournalirjpac.comresearchgate.netfrontiersin.orgyoutube.commdpi.com While the provided search results mention computational modeling and docking in the context of studying ligand-target interactions in general medchemexpress.comfrontiersin.orgmdpi.comnih.gov, and for other antimicrobial agents frontiersin.org, specific detailed computational modeling and molecular docking studies focused solely on this compound and its targets are not extensively detailed within the snippets. However, the general principles of molecular docking would be applicable to studying this compound's interactions with enzymes like farnesyltransferase. jscimedcentral.comjournalirjpac.comresearchgate.net These studies typically involve predicting the three-dimensional structure of the complex formed by the ligand and the target, evaluating binding energies, and identifying key residues involved in the interaction. jscimedcentral.comjournalirjpac.comresearchgate.netfrontiersin.orgmdpi.com

Molecular Basis of Selectivity towards Microorganisms

This compound exhibits selective toxicity, primarily showing activity against Gram-positive bacteria and fungi, with weaker activity against other organisms. medchemexpress.comnih.govrjptonline.org This selectivity is a key aspect of antimicrobial agents, which ideally target microbial cellular processes or components that are different from those in host cells. lumenlearning.comasm.org The manumycin group antibiotics, including this compound, are known to inhibit farnesyltransferase. tandfonline.comresearchgate.netscispace.commdpi.comacs.orgresearchgate.nettandfonline.comresearchgate.netnih.gov While farnesyltransferase is present in both eukaryotic and prokaryotic organisms, there can be structural differences between the enzymes from different sources that contribute to selective inhibition. lumenlearning.com The specific molecular features of bacterial and fungal FTases that are preferentially targeted by this compound, compared to mammalian FTase, would contribute to its selective toxicity. Additionally, other potential targets or interactions with cellular components that are unique or significantly different in susceptible microorganisms compared to resistant ones would play a role in this compound's selectivity. lumenlearning.com For example, differences in cell wall composition or essential metabolic pathways between Gram-positive bacteria, fungi, and other microorganisms could contribute to differential susceptibility to this compound. lumenlearning.com The presence of specific uptake mechanisms or efflux pumps in certain microorganisms could also influence the intracellular concentration of this compound and thus its activity.

Future Research Trajectories and Academic Implications

Advanced Biocatalysis and Chemoenzymatic Approaches for Alisamycin and Analog Production

The synthesis of complex natural products like this compound often involves multi-step chemical processes. While total synthesis of this compound and its analogues has been reported, exploring advanced biocatalysis and chemoenzymatic approaches offers promising routes for more efficient, sustainable, and selective production. reddit.comreadthedocs.io Biocatalysis, leveraging the power of enzymes, provides high selectivity and efficiency in chemical transformations, making it an attractive tool in antibiotic synthesis and discovery. Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods, allowing for the precise manipulation of molecular structures. readthedocs.io Future research could focus on identifying and engineering the specific enzymes involved in this compound biosynthesis within Streptomyces actuosus. By understanding the biosynthetic gene clusters, researchers could potentially harness these enzymatic pathways for in vitro or in vivo production of this compound and the generation of novel analogues with tailored properties. This could involve developing cell-free enzyme systems or engineered microbial cell factories for scalable and environmentally friendly production.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Understanding

The application of omics technologies, particularly metabolomics and proteomics, holds significant potential for gaining a deeper mechanistic understanding of this compound, both in its producing organism and in target pathogens. Metabolomics, the comprehensive analysis of metabolites, can provide insights into the metabolic state of Streptomyces actuosus during this compound production and how environmental factors influence its biosynthesis. reddit.com Untargeted metabolomic analysis has already shown utility in studying secondary metabolites in Streptomyces. reddit.com Proteomics, the large-scale study of proteins, can reveal the enzymatic machinery involved in the biosynthetic pathway and potential regulatory mechanisms. Furthermore, applying these technologies to this compound-sensitive and -resistant microorganisms can elucidate the cellular pathways affected by the antibiotic and the mechanisms of resistance development. Integrating data from both proteomics and metabolomics can provide a more holistic view of the complex biological interactions and identify potential targets for overcoming resistance.

Exploration of Novel Biological Activities at the Sub-Cellular and Molecular Scale

Beyond its known antibacterial and antifungal activities, further research is warranted to explore novel biological activities of this compound at the sub-cellular and molecular scales. This compound belongs to the manumycin group, some members of which are known for diverse activities including enzyme inhibition and antitumour properties. reddit.com Investigating this compound's interactions with specific cellular components, such as enzymes, receptors, or nucleic acids, could uncover new therapeutic potentials. Studies could focus on its effects on specific cellular pathways, membrane integrity, or essential metabolic processes within target organisms. Given its reported weak antitumour activity reddit.com, a detailed investigation into its molecular targets and effects on cancer cell biology could be a fruitful area of research. Understanding these sub-cellular and molecular interactions is crucial for fully appreciating this compound's biological profile and guiding the development of derivatives with enhanced or altered activities.

Rational Design of this compound Derivatives based on Structure-Activity Relationship (SAR) Hypotheses

Establishing a comprehensive Structure-Activity Relationship (SAR) for this compound is fundamental for the rational design of improved derivatives. SAR studies aim to correlate specific structural features of a molecule with its biological activity, allowing for targeted modifications to optimize desired properties. The observation that nisamycin (B119433), an analogue lacking the C5N unit present in this compound, shows significantly different antimicrobial activity provides a starting point for SAR hypotheses. Future research should involve systematic structural modifications to different parts of the this compound molecule and evaluating the impact of these changes on its antibacterial, antifungal, antitumour, and any newly discovered activities. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental SAR studies by predicting the potential activity of designed analogues and providing insights into their binding interactions with biological targets. This rational design approach, guided by SAR, is essential for developing this compound derivatives with improved potency, broader spectrum of activity, reduced toxicity, and enhanced pharmacokinetic properties.

Q & A

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- Apply the PICO framework :

- Population : Specific cell types or disease models.

- Intervention : Dose and formulation of this compound.

- Comparison : Existing therapeutics or controls.

- Outcome : Quantifiable endpoints (e.g., apoptosis rate, tumor volume).

- Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.